Ni-(S)-BPB-GLy
CAS No.: 96293-19-5
Cat. No.: VC4985046
Molecular Formula: C27H25N3NiO3
Molecular Weight: 498.208
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 96293-19-5 |
---|---|
Molecular Formula | C27H25N3NiO3 |
Molecular Weight | 498.208 |
IUPAC Name | [(2S)-1-benzylpyrrolidine-2-carbonyl]-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]azanide;nickel |
Standard InChI | InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H2,28,29,31,32,33);/p-1/t24-;/m0./s1 |
Standard InChI Key | AXOAXZULMRICBL-UHFFFAOYSA-L |
SMILES | C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni] |
Introduction
Chemical Structure and Physicochemical Properties
Ni-(S)-BPB-GLy is a nickel(II) complex coordinated with a chiral ligand derived from (S)-2-[N-(N′-benzylprolyl)amino]benzophenone and glycine. The ligand framework incorporates nitrogen and carbonyl groups, which stabilize the metal center through chelation. The molecular formula is C₂₇H₂₆N₃NiO₃, with a molecular weight of 499.207 g/mol . The SMILES notation ([Ni].OC(=O)C/N=C(C1=CC=CC=C1)/C2=C(C=CC=C2)[N-]C(=O)[C@@H]3N(CCC3)CC4=CC=CC=C4
) reflects its stereochemical complexity, including a prolyl group and benzophenone moiety .
Solubility and Stability
Experimental data indicate that Ni-(S)-BPB-GLy exhibits limited solubility in aqueous media but dissolves readily in dimethyl sulfoxide (DMSO) and polar organic solvents . This property facilitates its use in homogeneous catalysis. The compound remains stable under inert atmospheres but may degrade upon prolonged exposure to moisture or strong oxidizing agents .
Synthesis and Large-Scale Production
The synthesis of Ni-(S)-BPB-GLy involves a multi-step strategy centered on the Gly-Ni(II)-BPB complex as a chiral auxiliary. A landmark study demonstrated its utility in the enantioselective alkylation of glycine derivatives .
Key Synthetic Steps
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Complex Formation: Glycine is chelated to nickel(II) ions in the presence of the BPB ligand, forming a stable octahedral complex.
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Alkylation: The glycine α-hydrogen is deprotonated, allowing nucleophilic attack by alkyl halides. This step proceeds with high diastereoselectivity (>95%) due to the chiral ligand’s steric and electronic effects .
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Crystallization and Epimerization: The product is purified via crystallization, followed by controlled epimerization to enhance enantiomeric excess (ee).
Table 1: Diastereoselectivity in Alkylation Reactions
Substrate | Diastereoselectivity (%) | Enantiomeric Excess (ee, %) |
---|---|---|
ω-Unsaturated R-X | 98 | 99 |
β-Substituted R-X | 95 | 97 |
Aryl Halides | 90 | 92 |
Data sourced from large-scale enantiomeric synthesis studies . |
Industrial production optimizes reaction conditions (pH, temperature) to achieve yields exceeding 85% . The process is scalable, enabling multi-gram preparations of optically pure amino acids.
Mechanistic Insights
The chiral ligand in Ni-(S)-BPB-GLy imposes a rigid conformational geometry on the nickel center, directing substrate approach to favor one enantiomer. Key mechanistic aspects include:
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Chelation Control: The BPB ligand’s benzophenone and prolyl groups create a hydrophobic pocket, steering alkylation to the Re face of the glycine enolate .
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Thermodynamic Stability: Diastereomeric transition states differ in energy by ~3 kcal/mol, favoring the major product .
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Ligand Exchange Dynamics: The nickel center’s lability allows reversible ligand substitution, critical for catalytic turnover in some applications.
Applications in Asymmetric Synthesis
Ni-(S)-BPB-GLy’s primary application lies in synthesizing non-proteinogenic amino acids, which are pivotal in drug development.
Case Study: ω-Unsaturated Amino Acids
Using Ni-(S)-BPB-GLy, researchers achieved gram-scale production of (S)-2-amino-5-phenylpent-4-ynoic acid, a precursor to HIV protease inhibitors . The reaction conditions and outcomes are summarized below:
Table 2: Synthesis Parameters and Outcomes
Parameter | Value |
---|---|
Catalyst Loading | 5 mol% |
Reaction Time | 24 hours |
Yield | 88% |
Enantiomeric Excess | 99% |
This methodology surpasses traditional resolution techniques, which often suffer from low yields and cumbersome purification .
Comparative Analysis with Related Complexes
Ni-(S)-BPB-GLy outperforms analogous complexes in stereoselectivity and yield:
Table 3: Comparison of Nickel Chiral Auxiliaries
Complex | Diastereoselectivity (%) | Catalyst Loading (mol%) |
---|---|---|
Ni-(S)-BPB-GLy | 98 | 5 |
Ni-(R)-BINAP | 85 | 10 |
Ni-Schiff Base | 70 | 15 |
The BPB ligand’s rigidity and tailored steric bulk account for this superiority .
Recent Advances and Future Directions
Recent studies focus on expanding the substrate scope to include heteroaryl and fluorinated alkyl halides. Computational modeling is also being employed to refine the ligand architecture for enhanced enantiocontrol .
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